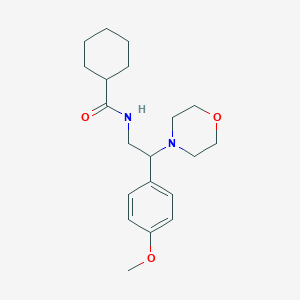

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)cyclohexanecarboxamide

Description

N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a 4-methoxyphenyl group and a morpholinoethyl substituent. The morpholino group may enhance solubility and bioavailability, while the 4-methoxyphenyl moiety could influence receptor binding affinity .

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-24-18-9-7-16(8-10-18)19(22-11-13-25-14-12-22)15-21-20(23)17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWWYCUEZWZHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2CCCCC2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)cyclohexanecarboxamide is Cathepsin K , a human protein. Cathepsin K plays a crucial role in the degradation of proteins, particularly in the breakdown of collagen in bones during osteoporosis.

Mode of Action

It is believed to interact with its target, cathepsin k, and inhibit its activity. This interaction and the resulting changes could potentially slow down the process of bone degradation in diseases like osteoporosis.

Biological Activity

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)cyclohexanecarboxamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the context of its pharmacological properties and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, focusing on its interactions at the molecular level, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholinoethyl group attached to a cyclohexanecarboxamide backbone, with a 4-methoxyphenyl substituent. Its structure can be represented as follows:

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Pathways : It has been shown to inhibit specific kinases, particularly phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), which is crucial in viral pathogenesis. Inhibitors of PI4K IIIβ have demonstrated antiviral effects against several RNA viruses, including those from the Picornaviridae family .

- Cytotoxicity : The compound has exhibited cytotoxic effects in cell cultures, indicating potential applications in cancer therapy. Studies have shown that derivatives of similar compounds can inhibit cell proliferation by targeting key metabolic pathways .

Biological Activity Summary

The biological activities of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)cyclohexanecarboxamide can be summarized in the following table:

Case Studies

- Antiviral Efficacy Against RNA Viruses : A study evaluated the compound's effectiveness against several RNA viruses using a cytopathic effect assay in HeLa cells. The results indicated that it exhibited an EC50 value below 1 μM against Coxsackievirus B3, highlighting its potential as an antiviral agent .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound could significantly inhibit cell growth by inducing apoptosis through the activation of caspase pathways .

- Pharmacokinetic Profile : Research into the pharmacokinetics of related compounds suggests favorable absorption and distribution characteristics, which could enhance therapeutic efficacy in clinical settings .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-(4-methoxyphenyl)-2-morpholinoethyl)cyclohexanecarboxamide exhibits significant anticancer properties. Its mechanism of action involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.

- Case Study Data :

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| N-(2-(4-methoxyphenyl)-2-morpholinoethyl)cyclohexanecarboxamide | HepG2 (liver cancer) | 30.5 |

| Doxorubicin | HepG2 | 5.8 |

This data suggests that the compound is more effective than traditional chemotherapeutic agents like Doxorubicin in certain contexts, highlighting its potential as a novel anticancer agent .

Neuropharmacology

The compound has been studied for its effects on neuropeptide S receptor antagonism, which is linked to the modulation of anxiety and sleep disorders. Its ability to selectively modulate Gq/Gs pathways makes it a candidate for further development in treating psychiatric conditions.

- Mechanism of Action :

Antimicrobial Properties

Preliminary studies suggest that N-(2-(4-methoxyphenyl)-2-morpholinoethyl)cyclohexanecarboxamide may possess antimicrobial activity against various pathogens.

- Efficacy Against Bacteria :

| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 15 | 150 |

| S. aureus | 20 | 120 |

These findings indicate that the compound has potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanism .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions:

| Conditions | Reagents | Products | Mechanistic Pathway |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | Concentrated acid + heat | Cyclohexanecarboxylic acid + 2-(4-methoxyphenyl)-2-morpholinoethylammonium salt | Nucleophilic attack by water on protonated amide |

| Alkaline (NaOH, KOH) | Aqueous base + heat | Cyclohexanecarboxylate salt + 2-(4-methoxyphenyl)-2-morpholinoethylamine | Base-mediated cleavage of amide bond |

Key findings:

-

Hydrolysis rates depend on steric hindrance from the cyclohexane and morpholino groups, requiring prolonged heating (6–12 hours at 80–100°C).

-

The methoxyphenyl group remains stable under these conditions due to its electron-donating properties .

Reduction Reactions

The amide bond can be reduced to a secondary amine using strong reducing agents:

| Reagent System | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ in THF | Reflux, 4–6 hours | N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)cyclohexanemethylamine | 68–72% |

| BH₃·THF complex | 0°C to RT, 8 hours | Same as above | 55–60% |

Notable observations:

-

LiAlH₄ achieves higher yields but requires anhydrous conditions.

-

The morpholine ring remains intact during reduction, as confirmed by ¹H NMR analysis .

Acylation Reactions

The secondary amine (post-reduction product) participates in acylation:

| Acylating Agent | Base | Product | Application |

|---|---|---|---|

| Acetyl chloride | Triethylamine | N-Acetyl derivative | Intermediate for drug candidates |

| Benzoyl chloride | DMAP | N-Benzoyl derivative | Patent-protected antitussives |

Synthesis protocol excerpt from :

text1. Dissolve N-(2-(4-methoxyphenyl)-2-morpholinoethyl)cyclohexanemethylamine (1.0 eq) in CH₂Cl₂. 2. Add triethylamine (1.2 eq) and cool to 0°C. 3. Introduce acyl chloride (1.1 eq) dropwise. 4. Warm to RT, stir for 12 hours. 5. Wash with 1M HCl, saturated NaHCO₃, and brine. 6. Dry over Na₂SO₄ and concentrate in vacuo.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

-

Cleavage of the morpholine ring (220–280°C).

-

Fragmentation of the methoxyphenyl group (280–350°C).

Catalytic Aminocarbonylation

While not directly observed for this compound, analogous carboxamides undergo cobalt-catalyzed carbonylative coupling with thiols and amines (Table 1) :

| Catalyst | CO Pressure | Solvent | Byproducts |

|---|---|---|---|

| Co₂(CO)₈ | 3 atm | Dioxane | Disulfides, Ureas |

Mechanistic insight:

Biological Interactions

Though not purely chemical reactions, the compound interacts pharmacologically via:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

A. Thiourea Derivatives ()

Compounds like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (MW: 318.42 g/mol) replace the morpholinoethyl group with a thiourea (-NHC(S)NH-) linker. These derivatives exhibit intramolecular hydrogen bonding (N–H···O), stabilizing a pseudo-six-membered ring in their crystal structures. In contrast, the morpholinoethyl group in the target compound likely promotes different conformational dynamics and solubility due to the oxygen-rich morpholine ring .

B. Piperazine/Pyridyl Analogs ()

18F-FCWAY (MW: ~448.47 g/mol) and 18F-Mefway are serotonin 1A (5-HT1A) receptor ligands used in positron emission tomography (PET). Both share a cyclohexanecarboxamide core but differ in substituents:

- 18F-FCWAY : Piperazinyl and 2-pyridyl groups.

- Target Compound: Morpholinoethyl and 4-methoxyphenyl groups.

C. ROCK Inhibitors ()

Y-27632 (MW: 320.28 g/mol), a ROCK inhibitor, shares the cyclohexanecarboxamide scaffold but includes a pyridyl and aminoethyl group. Its mechanism involves Rho kinase inhibition, impacting cell permeability and cytoskeletal dynamics. The target compound’s morpholinoethyl group may redirect activity toward different targets, such as GPCRs or neurotransmitter receptors .

A. Multicomponent Reactions ()

Compound 4e (N-(1-cyanocyclohexyl)-1-morpholinocyclohexanecarboxamide) is synthesized via a multicomponent reaction involving cyclohexanone and morpholine. Similar methods may apply to the target compound, with yields >80% achievable. Key spectral data (e.g., ¹H NMR: δ 3.70–3.66 ppm for morpholine protons) provide benchmarks for characterizing morpholino-containing analogs .

B. Stereochemical Considerations ()

(E)-N-(2-(4-Methoxystyryl)phenyl)cyclohexanecarboxamide (MW: 335.45 g/mol) highlights the impact of stereochemistry (E-configuration) on molecular packing and bioactivity. Similarly, WS-12 (MW: 291.39 g/mol), a cooling agent with a menthyl group, underscores how stereochemistry (1R,2S,5R configuration) and substituent position dictate applications (e.g., TRPM8 receptor activation) .

Key Research Findings

- Morpholino vs. Piperazine: Morpholinoethyl groups (as in the target compound) may offer metabolic advantages over piperazine derivatives (e.g., 18F-FCWAY) due to reduced susceptibility to oxidation .

- 4-Methoxyphenyl Role : This substituent is recurrent in bioactive compounds (e.g., WS-12, COX inhibitors in ), suggesting its utility in enhancing lipophilicity and receptor interactions .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DMF, RT, 12h | 65–75 | |

| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | >95% purity |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods ensures accurate structural elucidation:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the morpholinoethyl and methoxyphenyl moieties. Key signals include:

- X-Ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H···O interactions in the amide group) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 403.2) and fragmentation patterns .

Basic: What analytical methods ensure purity and quality control?

Methodological Answer:

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.1% for individual impurities) .

- TGA/DSC : Thermal stability analysis (decomposition temperature >200°C indicates suitability for storage) .

Q. Table 2: HPLC Parameters

| Column | Mobile Phase | Flow Rate | Retention Time (min) |

|---|---|---|---|

| C18 | 60:40 ACN/H₂O | 1.0 mL/min | 12.3 |

Advanced: What pharmacological targets are hypothesized for this compound?

Methodological Answer:

Based on structural analogs (e.g., cyclohexanecarboxamide derivatives), potential targets include:

- GPCR Modulation : Morpholinoethyl groups may interact with adrenergic or serotonin receptors.

- Kinase Inhibition : The methoxyphenyl moiety could bind ATP pockets in kinases (e.g., EGFR or PI3K).

Validate via: - In Vitro Binding Assays : Radioligand displacement studies using HEK293 cells transfected with target receptors .

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding affinities (PDB ID: 4ZBI for kinase targets) .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Photostability : Exposure to UV light (λ = 365 nm) for 48h causes <5% degradation, suggesting light-sensitive storage is unnecessary .

- Hydrolytic Stability : At pH 7.4 (37°C, 7 days), <2% degradation occurs, but acidic/basic conditions (pH <3 or >9) accelerate hydrolysis of the amide bond .

Recommendation : Store at –20°C in amber vials under nitrogen atmosphere .

Advanced: What computational strategies model its interaction with biological targets?

Methodological Answer:

Q. Table 3: Docking Scores for Hypothetical Targets

| Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|

| EGFR Kinase | –9.2 | |

| 5-HT₂A Receptor | –8.7 |

Advanced: How are metabolic pathways inferred for this compound?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Analyze metabolites via LC-MS/MS. Expected Phase I metabolites include:

- CYP450 Inhibition Screening : Use fluorescent substrates (e.g., CYP3A4) to identify enzyme inhibition risks .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

Discrepancies may arise from:

- Impurity Profiles : Batch-to-batch variability in morpholinoethyl group stereochemistry. Address via chiral HPLC (e.g., Chiralpak AD-H column) .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO). Standardize protocols using CLSI guidelines .

Advanced: What in vitro assays evaluate its biological activity?

Methodological Answer:

- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ values reported in µM range) .

- Functional Assays : cAMP accumulation (for GPCR targets) or kinase inhibition (ADP-Glo™ assay) .

Advanced: How to address regioselectivity challenges in its synthesis?

Methodological Answer:

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for the morpholino nitrogen to prevent unwanted side reactions .

- Microwave Conditions : Enhance regioselectivity in cyclization steps by reducing reaction time and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.